molecular formula C6H9NOS2 B3045374 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- CAS No. 10574-68-2

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-

Cat. No.: B3045374
CAS No.: 10574-68-2
M. Wt: 175.3 g/mol
InChI Key: RDTCWIVFHBFWAI-UHFFFAOYSA-N
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Description

4-Thiazolidinone derivatives are heterocyclic compounds featuring a five-membered ring containing nitrogen, sulfur, and oxygen atoms. The compound 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- (CAS: 23538-08-1) is characterized by a thioxo (C=S) group at position 2 and an isopropyl (1-methylethyl) substituent at position 3 of the thiazolidinone core . This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as seen in related derivatives .

Properties

IUPAC Name

3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCWIVFHBFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365629
Record name 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-68-2
Record name 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiosemicarbazones

Thiosemicarbazones serve as pivotal intermediates for constructing the 4-thiazolidinone core. The reaction involves the condensation of 1-methylethylamine (isopropylamine) with a carbonyl source, such as acetone, followed by cyclization with thiourea under acidic conditions. This method leverages the nucleophilic attack of the thiosemicarbazone’s sulfur on the electrophilic carbonyl carbon, facilitating ring closure.

Representative Protocol :

  • Formation of Thiosemicarbazone :
    Isopropylamine (10 mmol) reacts with acetone (10 mmol) in ethanol under reflux to form the Schiff base intermediate. Subsequent addition of thiourea (20 mmol) in the presence of acetic acid yields the thiosemicarbazone derivative.
  • Cyclization :
    Heating the thiosemicarbazone in anhydrous benzene with a Dean-Stark apparatus removes water, promoting intramolecular cyclization to form the 4-thiazolidinone ring.

This route achieves moderate yields (65–75%) and is scalable but requires stringent moisture control to prevent hydrolysis of the thione group.

Three-Component One-Pot Synthesis

The one-pot approach condenses isopropylamine, a carbonyl compound (e.g., ethyl pyruvate), and thioglycolic acid in a single reaction vessel. This method, adapted from spiro[indole-thiazolidinone] syntheses, benefits from operational simplicity and reduced purification steps.

Optimized Conditions :

  • Solvent : Anhydrous benzene or toluene to azeotropically remove water.
  • Catalyst : Piperidine (2–3 drops) to accelerate imine formation.
  • Temperature : Reflux (80–110°C) for 8–12 hours.

The thioglycolic acid introduces the thiol group, which oxidizes in situ to the thione under aerobic conditions. Yields range from 60–70%, with minor byproducts arising from overoxidation.

Nanoparticle-Catalyzed Cyclization

Recent advances utilize palladium or cadmium-zirconium phosphate nanoparticles (CdZr$$4$$(PO$$4$$)$$6$$) to catalyze the cyclization of thiourea derivatives with α-halo ketones. For the target compound, chloroacetone reacts with thiourea in the presence of CdZr$$4$$(PO$$4$$)$$6$$ nanoparticles (5 mol%) under solvent-free conditions.

Advantages :

  • Efficiency : Reaction completes within 2–3 hours at 60°C.
  • Yield Enhancement : 85–90% isolated yield due to reduced side reactions.
  • Sustainability : Catalyst recyclability minimizes waste.

This method exemplifies the shift toward green chemistry in heterocyclic synthesis, though nanoparticle synthesis adds initial complexity.

Data Analysis and Comparative Evaluation

Table 1. Summary of Synthetic Methods for 4-Thiazolidinone, 3-(1-Methylethyl)-2-Thioxo-

Method Reagents Conditions Yield (%) Key Reference
Thiosemicarbazone Cyclization Isopropylamine, acetone, thiourea Acetic acid, benzene, reflux 65–75
Three-Component Reaction Isopropylamine, ethyl pyruvate, thioglycolic acid Piperidine, benzene, Dean-Stark 60–70
Nanoparticle-Catalyzed Chloroacetone, thiourea, CdZr$$4$$(PO$$4$$)$$_6$$ Solvent-free, 60°C, 3 hours 85–90

Mechanistic Insights

  • Thiosemicarbazone Pathway : The reaction proceeds via a two-step mechanism: (i) Schiff base formation between isopropylamine and acetone, followed by (ii) thiourea addition and acid-catalyzed cyclodehydration.
  • Nanoparticle Catalysis : CdZr$$4$$(PO$$4$$)$$_6$$ facilitates halogen displacement by sulfur, enhancing the electrophilicity of the α-carbon and accelerating ring closure.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
4-Thiazolidinone derivatives, including 3-(1-methylethyl)-2-thioxo-, have shown promising antimicrobial properties. Research indicates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antidiabetic Properties
The compound has been studied for its antidiabetic effects, particularly as a peroxisome proliferator-activated receptor (PPAR) agonist. This class of compounds has been instrumental in developing drugs like pioglitazone, which are used to manage blood glucose levels in diabetic patients .

3. Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The scaffold has been utilized to develop novel compounds that inhibit cancer cell proliferation across various cell lines. Research indicates that these compounds can act as multi-target enzyme inhibitors, enhancing their therapeutic efficacy against tumors .

4. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 4-Thiazolidinone has demonstrated anti-inflammatory effects. These properties are significant for developing treatments for conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of 4-Thiazolidinone derivatives has evolved through various innovative strategies:

  • One-Pot Synthesis : A method involving the reaction of aromatic amines with aldehydes and thioglycolic acid under solvent-free conditions has been reported, yielding high product purity .
  • Ultrasound-Assisted Synthesis : Utilizing ultrasound to enhance reaction rates while minimizing energy consumption is a modern approach that improves yield and efficiency .
  • Nanomaterial-Based Synthesis : Recent advancements include using nanomaterials as catalysts in the synthesis process, leading to more sustainable and efficient methodologies .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals the diversity within the thiazolidinone class:

Compound NameStructure FeaturesUnique Properties
2-Thioxo-4-thiazolidinoneContains a thioxo group; similar heterocyclic ringKnown for potent anti-inflammatory effects
5-Ene-4-thiazolidinonesExtended double bond systemExhibits broad-spectrum antimicrobial activity
RhodanineA derivative with similar ring structureNotable for its antitumor properties
2-Alkyl(aryl)-substitutedVariants with different alkyl or aryl groupsEnhanced antidiabetic activity

This table highlights the unique properties of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- compared to other derivatives, emphasizing its specific substituents that influence biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Case Study : A study demonstrated that derivatives exhibited significant inhibition against E. coli, suggesting potential for further development into antibiotic agents .
  • Antidiabetic Research : Clinical trials involving thiazolidinone analogs showed improved glycemic control in diabetic models, paving the way for new therapeutic strategies .
  • Cancer Treatment Exploration : Investigations into thiazolidinone derivatives revealed their ability to induce apoptosis in cancer cells through specific enzyme inhibition pathways .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain proteases and kinases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens and cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 4-thiazolidinones are heavily influenced by substituents at positions 3, 5, and the exocyclic double bond. Below is a comparative analysis of key derivatives:

Compound Substituents Molecular Weight (g/mol) PSA (Ų) Reported Activities References
3-(1-Methylethyl)-2-thioxo-4-thiazolidinone 3: Isopropyl; 2: Thioxo 237.3 77.7 Antimicrobial, anticancer (potential)
3-(4-Bromophenyl)-2-thioxo-4-thiazolidinone 3: 4-Bromophenyl; 2: Thioxo 301.2 65.7 Antimicrobial, enzyme inhibition
5-(Pyrazin-2-ylmethylidene)-3-(2-hydroxyethyl)-2-thioxo-4-thiazolidinone 3: 2-Hydroxyethyl; 5: Pyrazinylmethylene 281.3 94.8 Anticancer (COX-2 inhibition)
3-Ethyl-5-(chlorophenylmethylene)-2-thioxo-4-thiazolidinone 3: Ethyl; 5: Chlorophenylmethylene 407.9 85.3 Anti-inflammatory, COX-2 selectivity
3-Phenylethyl-2-thioxo-4-thiazolidinone 3: Phenylethyl; 2: Thioxo 237.3 77.7 Antimicrobial, antituberculosis

Key Observations:

  • Substituent Bulkiness: The isopropyl group in the target compound offers steric bulk comparable to phenylethyl (e.g., 3-phenylethyl derivative) but less than aromatic hybrids (e.g., 4-bromophenyl). This may enhance membrane permeability compared to bulkier analogs .
  • The isopropyl group, being electron-donating, may favor hydrophobic interactions in biological targets.
  • Position 5 Modifications: Derivatives with exocyclic double bonds (e.g., pyrazinylmethylene in ) show enhanced anticancer activity via COX-2 inhibition, suggesting that the unmodified 5-position in the target compound could limit its scope unless functionalized .

Biological Activity

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- is C7H13NOS. It features a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique biological properties. The thioxo group at the second position and the isopropyl group at the third position are critical for its pharmacological activities.

Antibacterial Activity

Research has demonstrated that 4-Thiazolidinone derivatives exhibit significant antibacterial properties. For instance:

  • Activity Against Bacterial Strains : Studies indicate that derivatives show efficacy against various strains such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Some compounds have reported MIC values as low as 0.5 µg/mL against S. aureus, highlighting their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of 4-Thiazolidinone Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CPseudomonas aeruginosa2.5

Antifungal and Anti-inflammatory Properties

In addition to antibacterial activity, 4-Thiazolidinone derivatives have been explored for antifungal and anti-inflammatory effects:

Anticancer Activity

The anticancer potential of 4-Thiazolidinone has been extensively studied:

  • Cytotoxicity : Some derivatives have shown potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values ranging from 0.10 to 0.60 µM .
  • Mechanism of Action : The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. For example, one study reported that a specific hybrid compound induced G1 phase arrest in MCF-7 cells .

Table 2: Anticancer Activity of Selected Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-70.10
Compound EA27800.50
Compound FHT290.60

Case Studies

Several case studies have illustrated the efficacy of 4-Thiazolidinone derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of thiazolidinone derivatives against multi-drug resistant strains of bacteria. The findings showed significant inhibition of bacterial growth, suggesting potential for therapeutic applications .
  • Anticancer Research : Another study focused on a novel hybrid molecule derived from 4-Thiazolidinone, which exhibited marked cytotoxicity against melanoma cells with minimal toxicity to normal cells, indicating its potential as a targeted cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-?

Methodological Answer:
The synthesis typically involves a condensation-cyclization sequence . For example:

  • Step 1: React a substituted aldehyde (e.g., 3-(1-methylethyl)-substituted aldehyde) with thiosemicarbazide under acidic conditions (e.g., HCl in ethanol) to form a Schiff base intermediate.
  • Step 2: Cyclize the intermediate via heating (reflux at 80–90°C for 4–6 hours) in a polar solvent like ethanol or methanol. Piperidine (0.05–0.1 mL) can catalyze the reaction, improving yield .
  • Purification: Recrystallize the product using a solvent system such as ethanol/water (3:1 v/v) to achieve >90% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: How is 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy: The thioxo (C=S) group shows a strong absorption band at 1200–1250 cm⁻¹. The carbonyl (C=O) of the thiazolidinone ring appears at 1680–1720 cm⁻¹ .
  • ¹H/¹³C NMR:
    • ¹H: The isopropyl group (CH(CH₃)₂) exhibits a septet at δ 2.8–3.2 ppm (methine proton) and doublets at δ 1.2–1.4 ppm (methyl groups).
    • ¹³C: The thioxo carbon resonates at δ 180–185 ppm, while the carbonyl carbon appears at δ 165–170 ppm .
  • Mass Spectrometry: The molecular ion peak (M⁺) should match the molecular weight (e.g., ~215 g/mol for C₇H₁₁N₀S₂O). Fragmentation patterns confirm the thiazolidinone ring via loss of CO (28 amu) .

Advanced: How can contradictions in pharmacological data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Substituent Effects: Minor structural variations (e.g., arylidene vs. alkylidene substituents) drastically alter bioactivity. For example, 3-(1-methylethyl) groups may enhance lipophilicity but reduce solubility, affecting assay outcomes .
  • Assay Conditions: Standardize protocols (e.g., MIC assays for antimicrobial activity using fixed inoculum sizes and broth microdilution). Validate results with positive controls (e.g., ciprofloxacin for bacteria) .
  • Computational Validation: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives with target proteins (e.g., EGFR for anticancer activity). Mismatches between computational and experimental data highlight assay artifacts .

Advanced: How can computational methods predict the reactivity of 4-thiazolidinone derivatives?

Methodological Answer:

  • DFT Studies: Calculate HOMO-LUMO gaps to assess electrophilicity. For example, a low gap (<4 eV) suggests high reactivity for nucleophilic additions at the thioxo group .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to predict solubility. High solvation free energy (>−40 kJ/mol) correlates with poor bioavailability .
  • Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose synthetic routes by analyzing analogous reactions (e.g., cyclization of Schiff bases in ethanol) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Variable Selection: Modify substituents at positions 3 (isopropyl) and 5 (e.g., arylidene, alkylidene). Prioritize electron-withdrawing groups (NO₂, Cl) for enhanced electrophilicity .
  • Assay Matrix: Test derivatives against a panel of targets (e.g., antimicrobial: S. aureus, E. coli; anticancer: MCF-7, HeLa). Use dose-response curves (IC₅₀ values) to quantify potency .
  • Data Analysis: Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity. A parabolic logP-activity relationship often emerges, optimizing at logP ~2.5 .

Advanced: How to optimize reaction conditions using factorial design?

Methodological Answer:

  • Factor Selection: Key variables include temperature (70–90°C), solvent (ethanol vs. methanol), and catalyst loading (0–5% piperidine) .
  • Design Type: Use a 2³ full factorial design to evaluate main and interaction effects. For example, a high temperature (90°C) and ethanol solvent may synergistically increase yield by 15% .
  • Response Surface Methodology (RSM): Model yield as a function of factors. Optimize via steepest ascent; confirm with three validation runs (±5% error tolerance) .

Advanced: How to evaluate DNA-binding and cytotoxicity for anticancer potential?

Methodological Answer:

  • DNA-Binding Assays:
    • UV-Vis Titration: Monitor hypochromism at 260 nm upon adding compound to CT-DNA. Calculate binding constant (Kb) via Benesi-Hildebrand plots (Kb >10⁴ M⁻¹ suggests intercalation) .
    • Ethidium Bromide Displacement: Measure fluorescence quenching (λₑₓ = 510 nm, λₑₘ = 595 nm). IC₅₀ values <50 μM indicate strong DNA interaction .
  • Cytotoxicity: Use MTT assays on cancer/normal cell lines (e.g., HeLa vs. HEK293). Selectivity index (SI) = IC₅₀(normal)/IC₅₀(cancer); SI >3 suggests therapeutic potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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